molecular formula C20H24O4 B1261411 Mycangimycin

Mycangimycin

Número de catálogo: B1261411
Peso molecular: 328.4 g/mol
Clave InChI: JSGYAPYVMBOAFU-MXUCQTDSSA-N
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Descripción

Mycangimycin is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Antifungal Activity

Mycangimycin exhibits strong antifungal activity against various pathogenic fungi, particularly those resistant to conventional treatments. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Fungal StrainThis compound (MIC μg/mL)Amphotericin B (MIC μg/mL)
Candida albicans wild type0.20.4
Candida albicans ATCC 102310.20.4
Candida albicans ATCC 2009550.42.5
Saccharomyces cerevisiae0.40.4
Penicillium sp.6.26.2
Ophiostoma minus1.22.5
Entomocorticium sp.19.250.0

These results indicate that this compound is comparably effective to amphotericin B, particularly against strains of Candida albicans, including those resistant to amphotericin .

Antimalarial Properties

In addition to its antifungal capabilities, this compound has shown potential as an antimalarial agent. In assays against Plasmodium falciparum, it demonstrated an effective concentration (EC50) of approximately 17ng mL17\,\text{ng mL}, which is competitive with established antimalarial drugs like artemisinin and chloroquine . This suggests that this compound could serve as a lead compound for developing new antimalarial therapies.

Case Studies and Research Findings

  • Antifungal Efficacy : A study assessing the antimicrobial potential of Streptomyces from insect microbiomes highlighted this compound's effectiveness against multidrug-resistant fungal pathogens, reinforcing its potential as a therapeutic agent in treating invasive fungal infections .
  • Drug Discovery Pipeline : Research into the biosynthetic gene clusters (BGCs) of actinomycetes has revealed that these organisms are prolific sources of novel antibiotics, including this compound. This underscores the importance of exploring insect-associated bacteria for new drug leads .
  • Comparative Studies : In comparative studies, this compound was found to be significantly more effective than conventional antifungals against certain strains of fungi, showcasing its potential for clinical applications in treating resistant infections .

Análisis De Reacciones Químicas

Esterification of the Carboxylic Acid Group

Mycangimycin’s terminal carboxylic acid (-COOH) undergoes methylation to improve solubility and stability. Treatment with trimethylsilyl diazomethane converts the acid to its methyl ester (2 ), confirmed via mass spectrometry and NMR . This reaction is critical for subsequent purification steps, as the methyl ester derivative elutes cleanly on reversed-phase C18 columns with methanol .

Reaction Scheme:

This compound 1 trimethylsilyl diazomethaneMethyl ester 2 \text{this compound 1 }\xrightarrow{\text{trimethylsilyl diazomethane}}\text{Methyl ester 2 }

Key Observations:

  • Methylation shifts the 13C^{13}\text{C} NMR signal of C-1 from 172.8 ppm (carboxylic acid) to 169.5 ppm (ester carbonyl) .

  • Enhanced solubility in methanol and hexane allows for efficient purification .

Reductive Opening of the 1,2-Dioxolane Peroxide Ring

The peroxide ring in this compound is sensitive to reductive cleavage. Treatment with metallic zinc and acetic acid reduces the peroxide bond, yielding a diol (3 ) with vicinal hydroxyl groups at C-3 and C-5 .

Reaction Scheme:

This compound 1 Zn CH3COOHDiol 3 \text{this compound 1 }\xrightarrow{\text{Zn CH}_3\text{COOH}}\text{Diol 3 }

Structural Confirmation:

  • 13C^{13}\text{C} NMR shifts for C-3 and C-5 change from 76.9 and 80.3 ppm (peroxide) to 69.0 and 71.8 ppm (diol) .

  • Mass spectrometry confirms a molecular formula of C20H26O4\text{C}_{20}\text{H}_{26}\text{O}_4 for 3 (vs. C20H24O4\text{C}_{20}\text{H}_{24}\text{O}_4 for 1 ), consistent with the addition of two hydrogen atoms .

Mosher Esterification for Absolute Configuration Determination

The diol (3 ) was esterified with RR- and SS-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride to produce bis-RR- and bis-SS-MTPA esters (4a and 4b ). Analysis of Δδ\Delta\delta values (δSδR\delta_S -\delta_R ) in 1H^1\text{H} NMR spectra established the absolute configurations of C-3 and C-5 as SS and SS, respectively .

Key Data:

ProtonΔδ\Delta\delta (ppm)Configuration
H-3+0.12SS
H-5-0.09SS

Stability and Degradation

This compound is highly labile under certain conditions:

  • Light Sensitivity: Decomposes upon prolonged exposure to light, necessitating storage in dark conditions .

  • Dehydration: Evaporation to dryness renders the compound insoluble, likely due to polymerization of the conjugated heptaene system .

  • Chromatographic Instability: Poor retention on C18 and silica columns complicates purification; derivatization (e.g., methyl ester 2 ) is required for effective separation .

Spectroscopic Characterization

Critical spectroscopic data underpinning this compound’s structure:

Table 1: Key Spectral Data for this compound (1)

PropertyValue
Molecular FormulaC20H24O4\text{C}_{20}\text{H}_{24}\text{O}_4
HRMS ([M+Na]+[M+\text{Na}]^+)m/zm/z 351.1565 (calc. 351.1572)
UV-Vis λmax\lambda_{\text{max}}355, 374, 395 nm
13C^{13}\text{C} NMR (C-1)172.8 ppm (carboxylic acid)

Biosynthetic Implications

The unusual 1,2-dioxolane ring and shifted double-bond positions in the polyene chain suggest a non-canonical polyketide synthase pathway. While the exact biosynthesis remains unknown, the peroxide moiety may arise from oxidative coupling of two hydroxyl groups during polyketide assembly .

Q & A

Basic Research Questions

Q. What are the primary structural characteristics of Mycangimycin, and how are they identified experimentally?

this compound's structure is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, NMR can resolve methyl groups and polyketide chains, while high-resolution MS confirms molecular weight and fragmentation patterns. Comparative analysis with known antifungals (e.g., abyssomicin) helps identify unique functional groups . Structural validation requires iterative computational modeling (e.g., density functional theory) paired with empirical data .

Q. How is this compound's antifungal activity quantified in vitro, and what assay controls are critical?

Standard assays include broth microdilution (CLSI M38/M44 guidelines) and agar diffusion methods. Key controls:

  • Positive controls : Fluconazole or amphotericin B for baseline antifungal activity.
  • Negative controls : Solvent-only wells (e.g., DMSO) to exclude solvent toxicity.
  • Strain specificity : Test against Candida albicans and Aspergillus fumigatus to assess spectrum . Data interpretation must account for MIC/MFC values and time-kill kinetics .

Q. What genomic evidence supports this compound biosynthesis in Actinomycetes?

Genome mining tools (e.g., antiSMASH) identify biosynthetic gene clusters (BGCs) encoding polyketide synthases (PKS) and tailoring enzymes. Comparative genomics with Streptomyces spp. reveals conserved regulatory elements (e.g., SARP-family regulators) . Transcriptomic validation via RT-qPCR under stress conditions (e.g., nutrient limitation) confirms BGC activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported bioactivity across studies?

Contradictions often arise from strain variability or experimental design differences. Methodological solutions:

  • Standardized protocols : Adopt CLSI guidelines for antifungal assays to minimize inter-lab variability.
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify confounding variables (e.g., pH, inoculum size) .
  • Omics integration : Correlate transcriptomic data with bioactivity to identify strain-specific resistance mechanisms .

Q. What experimental designs optimize this compound yield in Actinomycetes fermentations?

Yield optimization involves:

  • Media engineering : Carbon/nitrogen ratio adjustments (e.g., glycerol vs. glucose) to avoid catabolite repression.
  • Stress induction : Phosphate limitation or osmotic stress to trigger secondary metabolite production.
  • Statistical modeling : Response surface methodology (RSM) or Plackett-Burman designs to identify critical factors (e.g., aeration, temperature) .

Q. How can multi-omics approaches elucidate this compound's mode of action in resistant fungal strains?

Integrate proteomics (LC-MS/MS), metabolomics (GC-MS), and CRISPR-Cas9 gene editing:

  • Proteomics : Identify fungal proteins dysregulated post-Mycangimycin exposure (e.g., ergosterol biosynthesis enzymes).
  • Metabolomics : Track lipidome changes to pinpoint membrane disruption.
  • Functional validation : Knockout fungal genes (e.g., ERG11) to test susceptibility shifts .

Q. Methodological Guidance

Q. What statistical methods are appropriate for analyzing this compound's dose-response data?

Use nonlinear regression (e.g., sigmoidal curves in GraphPad Prism) to calculate IC₅₀ values. For heterogeneous data, apply mixed-effects models or bootstrapping to estimate confidence intervals . Report Hill slopes to assess cooperativity in target binding .

Q. How should researchers ensure reproducibility in this compound studies?

  • Data transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider) with DOI links .
  • Protocol pre-registration : Share detailed methods on platforms like Protocols.io to reduce "batch effect" variability .
  • Reagent validation : Use authenticated fungal strains (e.g., ATCC) and certify this compound purity via HPLC-ELSD .

Q. What strategies mitigate cytotoxicity in this compound derivatives during structure-activity relationship (SAR) studies?

  • Scaffold hopping : Replace reactive groups (e.g., epoxides) with bioisosteres to reduce off-target effects.
  • In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with human kinases.
  • Toxicogenomics : RNA-seq of human cell lines post-treatment to identify apoptosis pathways .

Q. Data Presentation & Ethics

Q. How should large-scale omics datasets from this compound studies be curated for publication?

  • Supplementary material : Deposit RNA-seq data in NCBI’s GEO database with MIAME compliance.
  • Figure optimization : Use heatmaps (ggplot2 in R) for gene expression clusters and circos plots for BGC comparisons .
  • Reproducibility checklists : Include FAIR (Findable, Accessible, Interoperable, Reusable) criteria in metadata .

Propiedades

Fórmula molecular

C20H24O4

Peso molecular

328.4 g/mol

Nombre IUPAC

2-[(3S,5S)-5-[(2Z,4Z,6E,8E,10Z,12E)-pentadeca-2,4,6,8,10,12,14-heptaenyl]dioxolan-3-yl]acetic acid

InChI

InChI=1S/C20H24O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-19(24-23-18)17-20(21)22/h2-14,18-19H,1,15-17H2,(H,21,22)/b4-3+,6-5-,8-7+,10-9+,12-11-,14-13-/t18-,19-/m0/s1

Clave InChI

JSGYAPYVMBOAFU-MXUCQTDSSA-N

SMILES isomérico

C=C/C=C/C=C\C=C\C=C\C=C/C=C\C[C@H]1C[C@H](OO1)CC(=O)O

SMILES canónico

C=CC=CC=CC=CC=CC=CC=CCC1CC(OO1)CC(=O)O

Sinónimos

mycangimycin

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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